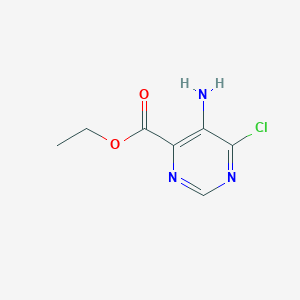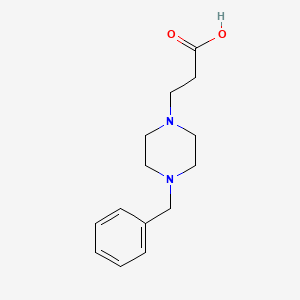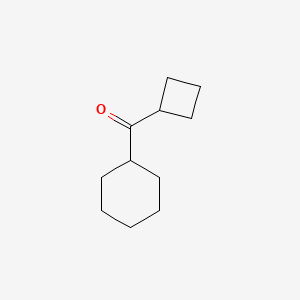![molecular formula C25H21N5O2 B2536983 5-méthyl-7-(3-phénoxyphényl)-N-phényl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941947-42-8](/img/structure/B2536983.png)
5-méthyl-7-(3-phénoxyphényl)-N-phényl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H21N5O2 and its molecular weight is 423.476. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de complexes de ruthénium (II)-Hmtpo
Ce composé peut être utilisé comme réactif pour la synthèse de complexes de ruthénium (II)-Hmtpo . Ces complexes ont des applications potentielles dans divers domaines, notamment la catalyse, la science des matériaux et les systèmes biologiques.
Inhibiteurs de la dihydroorotate déshydrogénase
Il peut également être utilisé pour synthétiser des inhibiteurs de la dihydroorotate déshydrogénase . Ces inhibiteurs ont montré une activité antipaludique, ce qui les rend potentiellement utiles dans le développement de nouveaux médicaments antipaludiques.
Réaction de Vilsmeier de carbocycles et d'hétérocycles conjugués
Ce composé peut être utilisé comme réactif pour la réaction de Vilsmeier de carbocycles et d'hétérocycles conjugués . Cette réaction est une forme de réaction de formylation qui introduit un groupe formyle dans un substrat.
Recherches sur l'activité pharmacologique
Le composé peut être utilisé dans des recherches sur l'activité pharmacologique causée par la liaison à l'ARN TAR du VIH . Cela pourrait potentiellement conduire au développement de nouveaux médicaments antiviraux.
Inhibiteurs de la CDK2
Le composé a été utilisé dans la découverte de nouveaux inhibiteurs de la CDK2 . L'inhibition de la CDK2 est une cible intéressante pour le traitement du cancer qui cible les cellules tumorales de manière sélective.
Progression du cycle cellulaire et induction de l'apoptose
Le composé a montré une altération significative de la progression du cycle cellulaire, en plus de l'induction de l'apoptose dans les cellules HCT . Cela suggère des applications potentielles dans la recherche et le traitement du cancer.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .
Propriétés
IUPAC Name |
5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-17-22(24(31)29-19-10-4-2-5-11-19)23(30-25(28-17)26-16-27-30)18-9-8-14-21(15-18)32-20-12-6-3-7-13-20/h2-16,23H,1H3,(H,29,31)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCFDRZSOVDVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
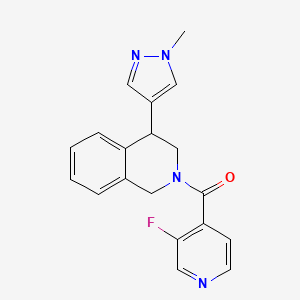
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2536905.png)
![2,2-Dimethylspiro[3.3]heptan-6-ol](/img/structure/B2536908.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2536909.png)
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2536910.png)
![1-(Thiophen-2-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2536912.png)


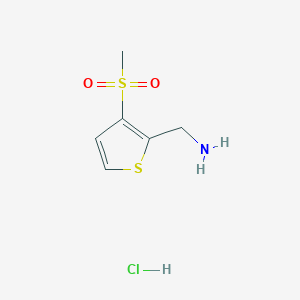
![N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2536918.png)
